(E)-5-chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)pyridine
Overview
Description
This compound is a derivative of N′-(phenyl-pyridin-2-yl-methylene)-hydrazine . It has been reported to have antifungal and antimicrobial properties . It was found to enhance radiation-induced cell death in human lung carcinoma cells .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a compound with a similar structure, N′-(phenyl-pyridin-2-yl-methylene)-hydrazine carbodithioic acid methyl ester (PHCM), was synthesized and used in studies for enhancing radiation-induced cell death . Another study reported the synthesis of nickel(II) complexes derived from N′-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and depend on the specific conditions. A study reported the vibrational assignment of a similar compound, (E)-N’-(Pyridin-2-yl)methylene)nicotinohydrazide, using DFT/B3LYP/6-311++G(d,p) level of theory .Scientific Research Applications
Synthesis and Molecular Interactions
(E)-5-chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)pyridine and its derivatives have been synthesized and studied for various applications. These compounds have shown significant promise in the field of medicinal chemistry and material science. One study focuses on the synthesis of a series of novel pyridine and fused pyridine derivatives, which were subjected to in silico molecular docking screenings. These screenings targeted GlcN-6-P synthase as the protein of interest. The compounds exhibited moderate to good binding energies, suggesting their potential as molecular interaction agents in biological systems (Flefel et al., 2018).
Catalytic and Antimicrobial Activities
Another research investigated dioxidovanadium(V) complexes containing these compounds. These complexes were used as catalysts for olefin oxidation, highlighting their potential in chemical synthesis and industrial applications. Moreover, some of these complexes and derivatives have also shown antibacterial properties, indicating their potential use in pharmaceuticals (Ghorbanloo et al., 2017).
Magnetic Properties and Structural Analysis
A study on tetranuclear manganese(II) complexes involving similar compounds revealed interesting magnetic properties. These complexes showed weak intramolecular antiferromagnetic coupling, which could have implications in materials science, particularly in the development of magnetic materials (Abedi et al., 2016).
Solar Cell Applications
In the field of renewable energy, these pyridine derivatives were utilized in co-sensitized solar cells. They helped enhance the performance of these cells, indicating their potential as efficient materials in solar energy technologies (Wei et al., 2015).
Future Directions
The future directions for research on this compound could involve further exploration of its potential applications in medicine, given its reported antifungal, antimicrobial, and radiation-enhancing properties . Additionally, more studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process.
properties
IUPAC Name |
5-chloro-N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4/c18-14-9-10-16(20-12-14)21-22-17(13-6-2-1-3-7-13)15-8-4-5-11-19-15/h1-12H,(H,20,21)/b22-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHFKWKMXWRVTJ-OQKWZONESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)Cl)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC2=NC=C(C=C2)Cl)/C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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